1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Thiophene and its substituted derivatives are synthesized using various methods, including Gewald synthesis . Piperidine derivatives are formed through intra- and intermolecular reactions .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, and it’s considered to be a structural alert with the formula C4H4S . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Thiophene-based conjugated polymers have been synthesized using nickel and palladium-based catalytic systems . Piperidines have been synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
Thiophene has a density of 1.051 g/ml and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis in Medicinal Chemistry
The chemical compound 1-((5-Ethylthiophen-2-yl)sulfonyl)-4-methoxypiperidine is a key intermediate in the synthesis of various pharmacologically active molecules. It has been utilized in the development of broad-spectrum antibacterial agents effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The synthesis process is noted for its scalability and the avoidance of chromatographic purification, which is crucial for large-scale production (Hashimoto et al., 2007).
Antiviral Activity
Derivatives of this compound have shown potential in antiviral applications. Specifically, certain sulfonamide derivatives synthesized from related chemical structures have exhibited anti-tobacco mosaic virus activity, underscoring the compound's utility in the development of new antiviral agents (Chen et al., 2010).
Antioxidant and Anticholinesterase Activity
Studies on novel sulfonyl hydrazone derivatives incorporating the piperidine ring, akin to this compound, have demonstrated significant antioxidant and anticholinesterase activities. These findings indicate the compound's potential in the development of treatments for diseases associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).
Organic Electronics
The sulfonyl and piperidine functional groups, related to the structure of this compound, have been explored in the field of organic electronics. Specifically, derivatives have been used to enhance the conductivity and work function of materials like Poly(3,4‐ethylenedioxythiophene) (PEDOT:PSS), improving the performance of organic solar cells and demonstrating the versatility of such compounds in advanced material science applications (Zeng et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and piperidine derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The development of new synthetic methods and the discovery of novel structural prototypes with more effective pharmacological activity are topics of ongoing research .
Properties
IUPAC Name |
1-(5-ethylthiophen-2-yl)sulfonyl-4-methoxypiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S2/c1-3-11-4-5-12(17-11)18(14,15)13-8-6-10(16-2)7-9-13/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRCKLGMPRBCCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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